molecular formula C10H11NO3 B2800061 phenyl N-(oxetan-3-yl)carbamate CAS No. 1531803-82-3

phenyl N-(oxetan-3-yl)carbamate

Cat. No.: B2800061
CAS No.: 1531803-82-3
M. Wt: 193.202
InChI Key: SNQLCXRRFVMFKK-UHFFFAOYSA-N
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Description

Phenyl N-(oxetan-3-yl)carbamate is a chemical compound that features a phenyl group attached to a carbamate moiety, which is further linked to an oxetane ring

Properties

IUPAC Name

phenyl N-(oxetan-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-10(11-8-6-13-7-8)14-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQLCXRRFVMFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-(oxetan-3-yl)carbamate typically involves the reaction of oxetane derivatives with phenyl isocyanate. One common method is the reaction of oxetan-3-ol with phenyl isocyanate under mild conditions to form the desired carbamate. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of phenyl N-(oxetan-3-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(oxetan-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxetane ring or the phenyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted carbamates .

Scientific Research Applications

Phenyl N-(oxetan-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of phenyl N-(oxetan-3-yl)carbamate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Phenyl N-(oxetan-3-yl)carbamate can be compared with other similar compounds, such as:

Phenyl N-(oxetan-3-yl)carbamate is unique due to the presence of the oxetane ring, which imparts specific reactivity and stability characteristics. The oxetane ring is known for its strain and ability to undergo ring-opening reactions, making it a valuable scaffold in medicinal chemistry .

Biological Activity

Phenyl N-(oxetan-3-yl)carbamate, a compound characterized by its unique oxetane ring structure, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, focusing on enzyme inhibition, antimicrobial effects, and its role as a pharmaceutical intermediate.

Chemical Structure and Properties

The chemical structure of phenyl N-(oxetan-3-yl)carbamate can be represented as follows:

C9H11NO3\text{C}_9\text{H}_{11}\text{N}\text{O}_3

This compound features an oxetane ring, which is known for its reactivity and ability to participate in various chemical transformations. The presence of the phenyl group enhances its lipophilicity, potentially improving membrane permeability and biological activity.

The mechanism of action of phenyl N-(oxetan-3-yl)carbamate involves its interaction with specific molecular targets within biological systems. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that may interact with enzymes or receptors. This interaction can result in various biological effects, including enzyme inhibition and modulation of cellular pathways.

1. Enzyme Inhibition

Research indicates that phenyl N-(oxetan-3-yl)carbamate exhibits significant enzyme inhibition properties. It has been studied as a potential inhibitor of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of lipid signaling molecules. In vitro studies have shown that derivatives of this compound can inhibit NAAA with an IC50 value as low as 0.42 μM, indicating potent activity .

Table 1: Inhibitory Potencies of Phenyl N-(oxetan-3-yl)carbamate Derivatives

CompoundTarget EnzymeIC50 (μM)
Phenyl N-(oxetan-3-yl)carbamateNAAA0.42
(S)-N-(2-oxo-3-oxetanyl)-3-phenylpropionamideNAAA0.42

This inhibition prevents the hydrolysis of fatty acid ethanolamides (FAEs), which are important for various physiological processes including inflammation and pain modulation .

2. Antimicrobial Properties

Phenyl N-(oxetan-3-yl)carbamate has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although detailed mechanisms and efficacy data are still under exploration. The exact pathways through which it exerts antimicrobial effects remain to be fully elucidated.

Case Study 1: Enzyme Inhibition in Inflammatory Models

In a study examining the effects of phenyl N-(oxetan-3-yl)carbamate on inflammatory responses, researchers demonstrated that the compound significantly reduced tissue reactions to pro-inflammatory stimuli in rodent models. The administration of this compound led to decreased levels of inflammatory markers, suggesting its potential utility in treating conditions characterized by excessive inflammation .

Case Study 2: Antitumor Activity

Although primarily studied for its enzyme inhibition properties, there is emerging evidence that compounds related to phenyl N-(oxetan-3-yl)carbamate may possess antitumor activity. Research focusing on structurally similar carbamates has shown promising results in inhibiting cancer cell proliferation, particularly in models of acute myeloid leukemia . Further investigations are needed to determine whether phenyl N-(oxetan-3-yl)carbamate shares these antitumor properties.

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